

Discovery and history of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluoro-3-methylpyridine

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An In-depth Technical Guide to **2-Chloro-5-fluoro-3-methylpyridine**: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-fluoro-3-methylpyridine** (CAS No. 38186-84-4), a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the compound's physicochemical properties, historical context, and detailed synthesis methodologies. It highlights the strategic importance of its unique substitution pattern and explores its critical applications as a precursor to a wide range of functional molecules. Furthermore, this guide outlines essential safety protocols and handling procedures to ensure its responsible use in a laboratory and industrial setting.

Introduction: The Strategic Value of Halogenated Pyridines

In the landscape of synthetic organic chemistry, halogenated heterocyclic compounds are indispensable tools. Among these, substituted pyridines form the backbone of countless biologically active molecules. The strategic incorporation of halogen atoms—chlorine and fluorine, in particular—allows for the fine-tuning of a molecule's steric and electronic properties.

This modulation is critical in drug design for enhancing binding affinity, improving metabolic stability, and increasing bioavailability.[1][2]

2-Chloro-5-fluoro-3-methylpyridine has emerged as a particularly valuable intermediate. Its structure is a masterful convergence of functionalities:

- **2-Chloro Group:** An excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions, providing a primary site for molecular elaboration.
- **5-Fluoro Group:** A bioisostere for a hydrogen atom that significantly alters the electronic landscape of the pyridine ring, often enhancing metabolic stability and binding interactions without adding significant steric bulk.[2]
- **3-Methyl Group:** Provides a specific steric and electronic signature, influencing the molecule's orientation in binding pockets and serving as a potential site for further functionalization.

This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and application, serving as an essential resource for scientists leveraging its unique chemical architecture.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its effective use. **2-Chloro-5-fluoro-3-methylpyridine** is typically a white to off-white solid at room temperature.[3]

Property	Value	Source
IUPAC Name	2-chloro-5-fluoro-3-methylpyridine	[4]
CAS Number	38186-84-4	[3][4][5]
Molecular Formula	C ₆ H ₅ ClFN	[3][4]
Molecular Weight	145.56 g/mol	[4]
Appearance	White to Almost white powder to lump	[3]
SMILES	<chem>CC1=CC(=CN=C1Cl)F</chem>	[4]
InChIKey	FMPYGEFGXUAAKG-UHFFFAOYSA-N	[4][6]

Discovery and Historical Context

The history of **2-Chloro-5-fluoro-3-methylpyridine** is not marked by a singular moment of discovery but rather by its gradual emergence as a high-value intermediate, driven by the expanding needs of the pharmaceutical and agrochemical industries. Its development is intrinsically linked to the rise of fluorine chemistry in the mid-20th century, as researchers began to appreciate the profound impact of fluorine substitution on biological activity.[2]

The earliest synthesis strategies for related 3-substituted 2-chloro-5-fluoropyridines were often multi-step classical routes, sometimes starting from precursors like 2-hydroxynicotinic acid.[7] However, the increasing demand for this specific substitution pattern for use in targeted, high-efficacy crop protection agents and novel therapeutics spurred the development of more efficient and scalable synthetic routes.[7] Patents from the late 20th and early 21st centuries frequently cite this compound or its close derivatives as key precursors, cementing its status as an essential building block whose value is defined by its synthetic utility.[4][7]

Synthesis Methodologies

The synthesis of **2-Chloro-5-fluoro-3-methylpyridine** is a subject of significant industrial and academic interest. The choice of synthetic route often depends on the availability of starting

materials, scalability, and cost-effectiveness. Most modern methods involve the construction and subsequent functionalization of the pyridine ring or the direct modification of a pre-existing pyridine scaffold.

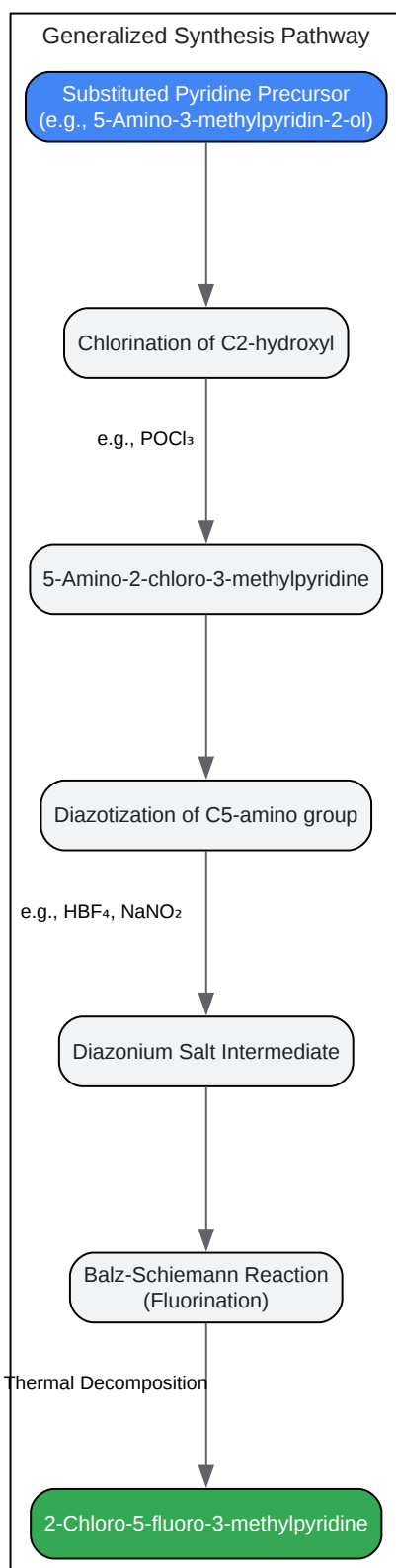
Causality in Synthetic Strategy

The primary challenge in synthesizing polysubstituted pyridines is achieving the correct regiochemistry. In the case of **2-Chloro-5-fluoro-3-methylpyridine**, the synthetic design must precisely place four different substituents (including the ring nitrogen) in their required positions.

- **Chlorination at the 2-position:** This is often achieved by converting a 2-hydroxypyridine (or its tautomer, a pyridin-2-one) using a strong chlorinating agent like phosphorus oxychloride (POCl_3) or phosgene. This is a robust and well-established transformation.
- **Fluorination at the 5-position:** Introducing fluorine can be more challenging. Methods include nucleophilic substitution of a suitable leaving group (like a nitro or chloro group) using a fluoride source (e.g., KF , CsF) in a high-boiling polar aprotic solvent, often with a phase-transfer catalyst to enhance reactivity.^[8] Another classical approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from a 5-aminopyridine precursor.^[7]
- **The 3-Methyl Group:** This group is typically incorporated from the start, using a precursor like 3-picoline (3-methylpyridine) or by building the ring from a methyl-containing acyclic starting material.^{[9][10]}

Representative Synthesis Workflow

The following diagram illustrates a generalized, multi-step synthesis pathway, highlighting the key transformations required to assemble the target molecule from a simpler, functionalized pyridine precursor.



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Caption: A generalized workflow for the synthesis of **2-Chloro-5-fluoro-3-methylpyridine**.

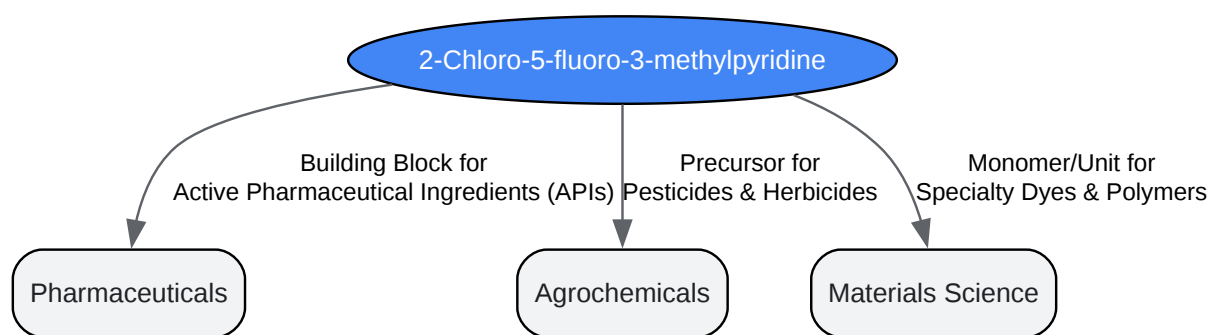
Experimental Protocol: Halogen Exchange Fluorination (Illustrative)

This protocol describes a general method for the synthesis of fluoropyridines via halogen exchange, a common strategy in industrial production. Note: This is an illustrative procedure and must be adapted and optimized based on specific laboratory conditions and safety assessments.

- **Reaction Setup:** To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the starting material, 2,5-dichloro-3-methylpyridine (1.0 equiv.), an anhydrous polar aprotic solvent (e.g., DMSO or Sulfolane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv.).
- **Fluorinating Agent:** Add spray-dried potassium fluoride (KF) (1.5-3.0 equiv.). The use of anhydrous KF is critical to prevent side reactions with water.
- **Reaction Execution:** Heat the heterogeneous mixture under a nitrogen atmosphere to 180-220 °C. The high temperature is necessary to drive the nucleophilic substitution of the more reactive 5-chloro position with fluoride.
- **Monitoring:** Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of the starting material is complete.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Chloro-5-fluoro-3-methylpyridine**.

Key Applications

The utility of **2-Chloro-5-fluoro-3-methylpyridine** stems from its role as a versatile precursor. Its unique electronic and steric properties are imparted to the final products, making it a sought-after intermediate in several high-value sectors.



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Caption: Major application areas for **2-Chloro-5-fluoro-3-methylpyridine**.

Pharmaceutical Drug Development

This compound is a key building block for synthesizing complex drug candidates.^{[1][11]} The pyridine scaffold is a common motif in many biologically active molecules, and the specific substitution pattern of this intermediate allows medicinal chemists to systematically explore structure-activity relationships (SAR). The fluorine atom enhances metabolic stability, while the chlorine provides a reactive handle for coupling with other molecular fragments.

Agrochemical Innovation

In the agrochemical sector, **2-Chloro-5-fluoro-3-methylpyridine** serves as a starting material for advanced pesticides and herbicides.^{[1][7][12]} Incorporating this fluorinated pyridine structure can lead to agrochemicals with improved efficacy, greater target selectivity, and more favorable environmental degradation profiles.^[1] It is an intermediate in the synthesis of certain herbicidal compounds.^{[13][14]}

Materials Science

Beyond life sciences, the compound has potential applications in materials science. It can be incorporated as a structural unit into polymers or other functional materials to impart specific properties, such as thermal stability or unique photoelectric characteristics for use in products like Organic Light Emitting Diodes (OLEDs).^{[1][12]}

Safety, Handling, and Storage

As a reactive chemical intermediate, **2-Chloro-5-fluoro-3-methylpyridine** requires careful handling. Adherence to established safety protocols is mandatory.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard Code	Statement	Source
H302	Harmful if swallowed	[4]
H315	Causes skin irritation	[3][4]
H319	Causes serious eye irritation	[3][4]
H332	Harmful if inhaled	[4]
H335	May cause respiratory irritation	[4]

Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[15][16] Eyewash stations and safety showers must be readily accessible.[15]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[15]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[15][16] Wash hands thoroughly after handling.[3]
 - Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA approved respirator.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents and strong acids, as well

as sources of ignition like heat, sparks, and open flames.[15]

- Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for chemical waste disposal.[15]

Conclusion

2-Chloro-5-fluoro-3-methylpyridine stands out as a highly versatile and strategically important chemical building block. Its unique trifunctional substitution pattern provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. While its history is one of quiet emergence rather than dramatic discovery, its impact is evident in the numerous patents and research articles that rely on it as a key precursor in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher aiming to unlock its full potential in creating innovative chemical solutions.

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- To cite this document: BenchChem. [Discovery and history of 2-Chloro-5-fluoro-3-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590720#discovery-and-history-of-2-chloro-5-fluoro-3-methylpyridine]

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